molecular formula C24H19BrO6 B2652067 7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one CAS No. 637746-91-9

7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one

Cat. No.: B2652067
CAS No.: 637746-91-9
M. Wt: 483.314
InChI Key: GZZGJRLQWYMGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((4-Bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 4-bromobenzyloxy group at position 7, a 3,4-dimethoxyphenyl moiety at position 3, and a hydroxyl group at position 3.

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrO6/c1-28-20-8-5-15(9-21(20)29-2)18-13-31-22-11-17(10-19(26)23(22)24(18)27)30-12-14-3-6-16(25)7-4-14/h3-11,13,26H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGJRLQWYMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” typically involves multiple steps, including the formation of the chromenone core, introduction of the bromobenzyl group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include bromobenzyl bromide, dimethoxybenzaldehyde, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential antioxidant and anti-inflammatory properties. It can be used in cell culture studies to investigate its effects on cellular pathways and gene expression.

Medicine

In medicine, the compound may be explored for its potential therapeutic effects. Its structural similarity to other bioactive flavonoids suggests it may have applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one” likely involves interactions with various molecular targets, such as enzymes, receptors, and signaling pathways. Its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several chromen-4-one derivatives documented in the evidence:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
7-((4-Bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one 7-(4-Bromobenzyloxy), 3-(3,4-dimethoxyphenyl), 5-OH C24H20BrO7 509.32 Reference compound for comparison.
7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (7) 7-(4-Chlorobutoxy), 2-(3,4-dihydroxyphenyl), 3,5-diOH C19H17ClO7 392.79 Substitution at position 2 vs. 3; chloroalkyl vs. bromobenzyloxy chain .
7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (8) 7-(4-Iodobutoxy), 2-(3,4-dihydroxyphenyl), 3,5-diOH C19H17IO7 484.24 Larger halogen (I) in alkoxy chain; altered lipophilicity .
7-(4-Methoxyphenyl)-9H-furo[2,3-f]chromen-9-one 7-(4-Methoxyphenyl), fused furan ring C18H12O4 292.29 Furan ring substitution vs. chromen-4-one core; lack of bromine .
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5-one 4-(4-Bromophenyl), nitro, methylamino groups C19H19BrN2O4 419.27 Nitro and methylamino substituents; dihydrochromenone scaffold .

Key Observations :

  • Aromatic Substitution : The 3,4-dimethoxyphenyl group at position 3 distinguishes the target compound from analogs like 7 and 8 , which feature dihydroxyphenyl groups. Methoxy substituents may reduce metabolic degradation compared to hydroxyl groups .
Crystallographic and Spectroscopic Insights
  • Crystallography : Analogous compounds (e.g., ) were refined using SHELXL () and visualized via OLEX2 (), providing methodologies for structural validation of the target compound .
  • Spectroscopic Data : NMR and MS profiles of compounds 7 and 8 () serve as benchmarks for characterizing the target compound’s purity and substituent positions .

Biological Activity

7-((4-bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone with specific substituents that may influence its biological activity. The presence of bromine and methoxy groups is known to enhance the compound's lipophilicity and biological interactions.

Research indicates that chromone derivatives can exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammatory responses and cancer progression.

Antioxidant Activity

Studies have shown that compounds with similar structures to this compound exhibit significant antioxidant properties. The antioxidant activity is often assessed using DPPH radical scavenging assays and ABTS assays.

Compound IC50 (µM) Assay Type
7-Bromochromone15.2DPPH Scavenging
7-Methoxychromone12.8ABTS Scavenging

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. In studies involving RAW 264.7 macrophages, it inhibited LPS-induced nitric oxide (NO) production, a marker of inflammation.

Compound NO Inhibition (%) Concentration (µM)
This compound65%20
Control (Dexamethasone)85%10

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that it induces apoptosis in cancer cells through caspase activation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)18.5Apoptosis via Caspase-3 Activation
A549 (Lung Cancer)22.0Cell Cycle Arrest

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar chromone derivatives significantly reduced inflammation markers in animal models of arthritis.
  • Anticancer Efficacy : Research published in Cancer Letters reported that a structurally related chromone derivative showed enhanced cytotoxicity against various tumor cell lines by inducing oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.